REACTION_CXSMILES
|
[N+](C1C=C(C[C:11]([OH:13])=[O:12])C=CC=1)([O-])=O.[CH2:14](O)[C:15]1[CH:20]=CC=C[CH:16]=1.CN[C:24]1(NC)[CH:29]=[CH:28][N:27]=[CH:26][CH2:25]1.[CH3:32]N(C)CCCN=C=NCC>ClCCl>[C:15]([O:13][C:11](=[O:12])[C:26]1[CH:25]=[CH:24][CH:29]=[C:28]([NH2:27])[CH:32]=1)([CH3:20])([CH3:16])[CH3:14]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
4,4-dimethylaminopyridine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CNC1(CC=NC=C1)NC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (100 ml) and ethyl actate (100 ml)
|
Type
|
WASH
|
Details
|
the organic phase washed with water (2×100 ml) and saturated brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed with hexane-EA (4:1) as eluent
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |